1,3,2-Benzodioxaborole, 2-hexyl-
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Overview
Description
1,3,2-Benzodioxaborole, 2-hexyl- is an organoboron compound with the molecular formula C12H17BO2. This compound is part of the benzodioxaborole family, which is characterized by a boron atom integrated into a dioxaborole ring structure.
Preparation Methods
The synthesis of 1,3,2-Benzodioxaborole, 2-hexyl- typically involves the reaction of catecholborane with 1-hexyne. The process is carried out in a three-necked, round-bottomed flask equipped with a magnetic stirring bar, thermometer, rubber septum, addition funnel, and reflux condenser. The reaction is maintained at 60–70°C by intermittent cooling in an ice–water bath. After the reaction mixture cools to room temperature, it is stirred for an additional 2 hours at 60°C. The product is then distilled under reduced pressure to yield a clear, colorless liquid .
Chemical Reactions Analysis
1,3,2-Benzodioxaborole, 2-hexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in the presence of sodium hydroxide.
Reduction: It can be reduced using common reducing agents such as sodium borohydride.
Substitution: The hexyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen peroxide, sodium hydroxide, sodium borohydride, and various halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3,2-Benzodioxaborole, 2-hexyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex boron-containing compounds.
Medicine: It is being explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which 1,3,2-Benzodioxaborole, 2-hexyl- exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with diols and other nucleophiles, which can modulate biological pathways and chemical reactions. The specific molecular targets and pathways involved depend on the application and the environment in which the compound is used .
Comparison with Similar Compounds
1,3,2-Benzodioxaborole, 2-hexyl- can be compared with other similar compounds such as catecholborane and pinacolborane. These compounds share a similar boron-containing ring structure but differ in their substituents and reactivity. Catecholborane, for example, is less reactive in hydroborations compared to 1,3,2-Benzodioxaborole, 2-hexyl-, making it more suitable for specific synthetic applications .
Similar Compounds
- Catecholborane
- Pinacolborane
- 2-Bromo-1,3,2-benzodioxaborole
Properties
CAS No. |
56554-22-4 |
---|---|
Molecular Formula |
C12H17BO2 |
Molecular Weight |
204.08 g/mol |
IUPAC Name |
2-hexyl-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C12H17BO2/c1-2-3-4-7-10-13-14-11-8-5-6-9-12(11)15-13/h5-6,8-9H,2-4,7,10H2,1H3 |
InChI Key |
LGMGRSBSHZFYNP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)CCCCCC |
Origin of Product |
United States |
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